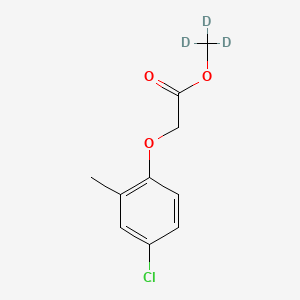

MCPA methyl ester-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

217.66 g/mol |

IUPAC Name |

trideuteriomethyl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3/i2D3 |

InChI Key |

VWERIRLJUWTNDA-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)C |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MCPA Methyl Ester-d3: Properties, Synthesis, and Application in Analytical Methods

This technical guide provides comprehensive information on MCPA methyl ester-d3, a deuterated internal standard crucial for the accurate quantification of the herbicide MCPA in various matrices. This document is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide development.

Chemical Identity and Physical Properties

The properties of the non-deuterated MCPA methyl ester and the deuterated MCPA acid are summarized below for reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MCPA Methyl Ester | 2436-73-9[1][2][3] | C₁₀H₁₁ClO₃[1][2] | 214.65 |

| MCPA-(methyl-d3) Acid | 94-74-6 (for unlabeled) | C₉D₃H₆ClO₃ | 203.64 |

Synthesis of this compound

This compound is typically prepared by the esterification of MCPA-(methyl-d3) acid. A common laboratory-scale synthesis involves the reaction of the deuterated carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of MCPA-(methyl-d3) Acid

-

Reagents and Materials:

-

MCPA-(methyl-d3) acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure: a. Dissolve a known quantity of MCPA-(methyl-d3) acid in an excess of anhydrous methanol in a round-bottom flask. b. Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring. c. Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After cooling to room temperature, remove the excess methanol using a rotary evaporator. e. Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel. f. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate. h. Filter off the drying agent and evaporate the solvent to obtain the crude this compound. i. Purify the product by column chromatography if necessary.

Application as an Internal Standard in Analytical Methods

Deuterated analogs are ideal internal standards in mass spectrometry-based quantitative analysis due to their similar chemical and physical properties to the analyte, while having a distinct mass-to-charge ratio (m/z). This compound is employed as an internal standard for the quantification of MCPA in environmental samples such as water and soil. The general workflow involves sample extraction, derivatization (if analyzing for the acid form), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Analysis of MCPA in Soil using GC-MS with this compound as an Internal Standard

-

Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Spike the sample with a known amount of this compound solution (internal standard). c. Add 20 mL of an appropriate extraction solvent (e.g., acetone:hexane mixture). d. Vortex or sonicate the sample for 15-20 minutes. e. Centrifuge the sample and collect the supernatant. f. Repeat the extraction process twice more and combine the supernatants. g. Concentrate the combined extract to near dryness under a gentle stream of nitrogen.

-

Derivatization (Esterification of native MCPA): a. To the concentrated extract, add 2 mL of methanol and a catalytic amount of sulfuric acid. b. Heat the mixture at 60°C for 1 hour to convert the native MCPA to its methyl ester. c. Neutralize the reaction mixture with a saturated sodium bicarbonate solution. d. Extract the MCPA methyl ester and the internal standard into hexane.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

MCPA methyl ester: m/z 214 (molecular ion), 141 (fragment ion).

-

This compound: m/z 217 (molecular ion), 144 (fragment ion).

-

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the MCPA methyl ester to the peak area of the this compound against the concentration of the MCPA methyl ester standards. The concentration of MCPA in the sample is then determined from this calibration curve.

-

Signaling Pathway and Mode of Action of MCPA

MCPA is a synthetic auxin herbicide. Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.

References

In-Depth Technical Guide on the Stability of Deuterium Labeling in MCPA Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium labeling in MCPA (2-methyl-4-chlorophenoxyacetic acid) methyl ester-d3. This isotopically labeled compound is crucial as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays for the detection of MCPA in various matrices. Ensuring the isotopic and chemical stability of this standard is paramount for accurate and reliable analytical results.

Introduction to MCPA Methyl Ester-d3 and its Application

MCPA is a widely used systemic phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its methyl ester form is often analyzed in environmental and biological samples. This compound is the deuterated analog of MCPA methyl ester, where the three hydrogen atoms of the methyl ester group are replaced with deuterium atoms. This stable isotope-labeled compound serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a deuterated internal standard helps to correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5]

Synthesis and Isotopic Purity of this compound

The synthesis of this compound typically involves the esterification of MCPA with deuterated methanol (CD3OH) in the presence of an acid catalyst. The parent MCPA can be synthesized through the chlorination of 2-methylphenoxyacetic acid.

It is critical to ensure high isotopic purity of the final product. The presence of unlabeled (d0) or partially labeled (d1, d2) species can compromise the accuracy of quantitative assays. The isotopic enrichment of commercially available this compound is typically specified by the manufacturer and should be verified upon receipt and periodically thereafter.

Diagram of Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Stability of the Deuterium Label

The stability of the deuterium atoms on the methyl ester group is a critical factor for the reliability of this compound as an internal standard. The primary concerns are hydrogen-deuterium (H/D) exchange and chemical degradation that could lead to the loss of the deuterated methyl group.

Hydrogen-Deuterium Exchange

The C-D bonds in the trideuteromethyl group are generally stable. However, H/D exchange can be facilitated under certain conditions, particularly at extreme pH values and elevated temperatures in the presence of protic solvents (e.g., water, methanol).

-

Acidic Conditions: Under strongly acidic conditions, protonation of the ester oxygen can occur, but this is unlikely to directly labilize the C-D bonds of the methyl group.

-

Basic Conditions: In strongly basic solutions, hydrolysis of the ester is the more significant concern (see section 3.2). Direct H/D exchange on the methyl group under basic conditions is generally slow for alkyl groups not adjacent to a carbonyl or other activating group.

The rate of H/D exchange is influenced by pH, temperature, and the solvent composition. For typical analytical conditions, which are often near neutral or weakly acidic/basic, the rate of H/D exchange for a methyl-d3 ester is expected to be negligible.

Chemical Degradation

The primary degradation pathway for MCPA methyl ester is hydrolysis of the ester bond, which yields MCPA and methanol-d3. This reaction can be catalyzed by acids or bases.

-

Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. At neutral pH and ambient temperature, the hydrolysis of methyl esters is generally slow. However, the rate increases significantly at pH values below 4 and above 8.

Table 1: Factors Affecting the Stability of this compound

| Factor | Potential Effect | Mitigation Strategies |

| pH | Ester hydrolysis at acidic (<4) and basic (>8) pH. | Store solutions in a buffered or neutral solvent. Avoid exposure to strong acids or bases. |

| Temperature | Increased rates of hydrolysis and potential for H/D exchange at elevated temperatures. | Store stock solutions and working standards at recommended low temperatures (e.g., -20°C). |

| Solvent | Protic solvents (e.g., water, methanol) can participate in H/D exchange and hydrolysis. | Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for long-term storage where possible. If aqueous solutions are necessary, use buffered systems and store at low temperatures. |

| Enzymatic Activity | Esterases in biological matrices can cleave the methyl ester group. | Perform sample extraction promptly. Use of enzyme inhibitors or rapid sample workup at low temperatures can minimize enzymatic degradation. |

| Light | Photodegradation of the MCPA molecule is possible, although the methyl-d3 group is not the primary site of attack. | Store solutions in amber vials or in the dark to prevent photodegradation. |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, its stability should be evaluated under conditions relevant to its storage and use.

Isotopic Purity Assessment by Mass Spectrometry

Objective: To determine the isotopic enrichment of the this compound standard.

Methodology:

-

Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile).

-

Analyze the solution using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full scan mode.

-

Examine the mass spectrum for the molecular ion cluster of this compound and any corresponding unlabeled (d0) or partially labeled (d1, d2) species.

-

Calculate the isotopic purity by comparing the peak areas of the different isotopic species.

Long-Term Stability Study

Objective: To evaluate the stability of the deuterium label and the chemical integrity of this compound under typical storage conditions.

Methodology:

-

Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile or a buffered aqueous solution).

-

Divide the solution into multiple aliquots and store them under defined conditions (e.g., -20°C in the dark).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze an aliquot by LC-MS/MS.

-

Monitor for any decrease in the peak area of the d3-species and any increase in the peak area of the unlabeled MCPA methyl ester or the MCPA acid degradant.

Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

-

Prepare solutions of this compound in different media (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer).

-

Store the solutions at an elevated temperature (e.g., 40°C or 50°C).

-

Analyze the solutions at various time points (e.g., 0, 1, 2, 4, 8 weeks).

-

Determine the rate of degradation (hydrolysis) and any loss of isotopic purity by LC-MS/MS.

Diagram of Experimental Workflow:

Caption: Experimental workflow for assessing the stability of this compound.

Potential Signaling Pathways and Biological Interactions

MCPA, as a synthetic auxin, primarily exerts its herbicidal effect by disrupting hormone balance and plant growth. In mammals, the toxicological effects of phenoxy herbicides are of concern. While specific signaling pathways for this compound are not documented, the parent compound MCPA may interact with various biological systems. It is important to consider that esterase activity in biological systems can hydrolyze the methyl ester to the active MCPA acid.

There is some evidence to suggest that phenoxyacetic acid herbicides may interact with nuclear receptors, although this is an area of ongoing research. Any such interactions would be a property of the parent MCPA molecule rather than being directly influenced by the deuterated methyl ester, assuming the ester is hydrolyzed to the active acid form in vivo.

Diagram of Potential Biological Interaction:

References

Spectroscopic Data Analysis of MCPA Methyl Ester-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis of MCPA methyl ester-d3, an isotopically labeled internal standard crucial for the accurate quantification of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its derivatives. While specific experimental spectra for this deuterated compound are not broadly published, this document outlines the expected spectroscopic characteristics based on fundamental principles and provides detailed methodologies for its analysis using common analytical techniques.

Core Compound Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of MCPA and its methyl ester in various matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its key chemical properties are summarized below.

| Property | Value |

| Chemical Name | Methyl 2-(4-chloro-2-(methyl-d3)phenoxy)acetate |

| Synonyms | 4-Chloro-2-(methyl-d3)phenoxyacetic acid methyl ester, MCPA-d3 methyl ester |

| Molecular Formula | C₁₀H₈D₃ClO₃ |

| Molecular Weight | 217.67 g/mol (Note: slight variations may exist based on isotopic purity) |

| CAS Number | Not broadly available; the non-deuterated form is 2436-73-9[2] |

| Assay | Typically ≥98.0% (HPLC) |

| Format | Neat |

Expected Spectroscopic Data

Due to the deuterium labeling on the methyl group, the spectroscopic data for this compound will exhibit predictable shifts compared to its non-deuterated analog.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) for this compound will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of the non-deuterated MCPA methyl ester (molecular weight 214.65 g/mol ). The fragmentation pattern is expected to be similar, with key fragments containing the deuterated methyl group also showing a +3 Da mass shift.

Expected Data:

| Ion Type | Expected m/z (MCPA methyl ester) | Expected m/z (this compound) |

| [M]⁺ | 214/216 (due to ³⁵Cl/³⁷Cl) | 217/219 |

| [M-OCH₃]⁺ | 183/185 | 183/185 |

| [M-COOCH₃]⁺ | 155/157 | 155/157 |

| [Cl-C₆H₃-CH₃]⁺ | 125/127 | 128/130 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of deuterium atoms significantly alters the NMR spectra.

-

¹H NMR: The signal corresponding to the methyl protons (typically a singlet around 2.2-2.3 ppm in the non-deuterated form) will be absent or significantly reduced in intensity. A very weak, broad signal might be observable due to the deuterium's quadrupole moment. The remaining proton signals of the aromatic ring and the methylene group are expected to show minimal changes in their chemical shifts.

-

¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet (typically a 1:1:1 triplet) due to coupling with deuterium (spin I=1). This signal will also be shifted slightly upfield compared to the non-deuterated methyl carbon. The signals for the other carbon atoms in the molecule should remain largely unaffected. Isotopic labeling is a powerful tool in NMR for simplifying complex spectra and aiding in structural elucidation.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). The other characteristic peaks for the ester carbonyl group (C=O stretch), aromatic ring (C=C stretches), and ether linkage (C-O stretch) are expected to be present at their usual frequencies.

Experimental Protocols

This compound is commonly analyzed using chromatographic techniques coupled with mass spectrometry. The following are detailed protocols adapted from established methods for the analysis of MCPA and related compounds.

LC-MS/MS Analysis of MCPA and its Esters

This method is suitable for the quantification of MCPA in environmental samples, using this compound as an internal standard.

Sample Preparation (Water Sample):

-

Filter water samples through a 0.7-µm glass fiber filter.

-

Acidify a 1.5 mL aliquot of the filtered sample with 30 µL of 5% formic acid.

-

Spike the sample with a known concentration of this compound internal standard.

Chromatographic Conditions:

-

HPLC System: Agilent 1290 Infinity HPLC or equivalent.

-

Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at a higher percentage of A, ramping to a higher percentage of B to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 40 µL.

-

Column Temperature: 20°C.

Mass Spectrometer Conditions:

-

Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Monitored Transitions (MRM):

-

MCPA: Precursor ion m/z 199 -> Product ion m/z 141.

-

This compound (Internal Standard): Precursor ion m/z 217 -> Product ion (predicted based on fragmentation of non-deuterated form, likely m/z 141 or another characteristic fragment).

-

GC-MS Analysis of MCPA Methyl Ester

For the analysis of the methyl ester form, GC-MS is a suitable technique.

Sample Preparation (Derivatization from MCPA):

-

Extract MCPA from the sample matrix using an appropriate solvent.

-

Derivatize the MCPA to its methyl ester using a reagent such as diazomethane or by extractive pentafluorobenzylation.

Chromatographic Conditions:

-

GC System: Agilent GC coupled to a mass spectrometer.

-

Column: Restek Rtx-5 (or similar 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 300°C and hold for 4 min.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injection Mode: Splitless.

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250°C.

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a certified reference material like this compound.

Caption: Workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an internal standard in quantitative analysis. Its function is not related to biological signaling pathways but rather to the logic of analytical measurement. The diagram below illustrates the logical relationship in using an internal standard for quantification.

Caption: Logic of using an internal standard for quantification.

References

Solubility characteristics of MCPA methyl ester-d3 in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of MCPA methyl ester-d3, an isotopically labeled derivative of the widely used phenoxy herbicide MCPA. Understanding the solubility of this compound is critical for its application as an internal standard in analytical methodologies, particularly in environmental and agricultural research. Due to the limited availability of specific solubility data for the deuterated form, this document primarily references data for the non-deuterated MCPA methyl ester, which is expected to have very similar solubility properties.

Quantitative Solubility Data

The following table summarizes the available solubility information for MCPA methyl ester. It is important to note that the percentage-based data lacks clear units and should be interpreted with caution.

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol | Soluble[1] (Reported as "153%") |

| Diethyl Ether | Soluble[1] (Reported as "77%") |

| Toluene | Soluble[1] (Reported as "6.2%") |

| Xylene | Soluble[1] (Reported as "4.9%") |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a specific solvent. This method is adapted from the OECD Test Guideline 105, specifically the Flask Method, which is suitable for substances with solubilities greater than 10-2 g/L.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., ethanol, acetonitrile, hexane)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.

-

Calibrated glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask containing the solvent of interest. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach saturation.

-

-

Sample Preparation:

-

After the equilibration period, allow the mixture to stand at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

The resulting value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/L or g/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

An In-Depth Technical Guide to MCPA Methyl Ester-d3: Commercial Availability and Application as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of MCPA methyl ester-d3, a crucial internal standard for the accurate quantification of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). It also details a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique in environmental monitoring and food safety.

Commercial Suppliers and Availability

This compound is available from several reputable chemical suppliers specializing in analytical and reference standards. The product is typically supplied as a neat solid with high purity, suitable for use as an internal standard in sensitive analytical methodologies. Below is a summary of commercial suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | MCPA-(methyl-d3) PESTANAL®, analytical standard | 68405-10MG | ≥98.0% (HPLC) | 10 mg |

| MedchemExpress | This compound | HY-144192S | >98% | 1 mg, 5 mg |

| SLS Ireland (distributor for SUPELCO) | MCPA-(methyl-d3) | 68405-10MG | ≥98.0% (HPLC) | 10 mg |

| Achemtek | MCPA-methyl ester Solution in Acetonitrile | Not specified for d3 | 98+% (for non-deuterated) | Solution (100µg/mL) |

| AccuStandard | MCPA methyl ester | P-038N (for non-deuterated) | Not specified | Not specified |

| Crescent Chemical Company | MCPA-methyl ester | DRE-C14768000 (for non-deuterated) | Not specified | 100 mg |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information. Some suppliers may require institutional accounts for purchase.

Physicochemical Properties

-

Chemical Formula: C₉D₃H₆ClO₃

-

Molecular Weight: 203.64 g/mol

-

Synonyms: 4-Chloro-2-(methyl-d3)phenoxyacetic acid, MCPA-d3

-

Typical Format: Neat solid

-

Primary Application: Internal standard for the determination of MCPA in various matrices, such as surface water and soil, by online solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).

Experimental Protocol: Quantification of MCPA in Water Samples using this compound Internal Standard by LC-MS/MS

This protocol is a representative example compiled from established methods for the analysis of phenoxyacetic acid herbicides in environmental water samples.

3.1. Preparation of Standards and Reagents

-

MCPA Stock Solution (100 µg/mL): Accurately weigh 10 mg of MCPA analytical standard and dissolve in 100 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the MCPA stock solution in a suitable solvent (e.g., methanol or acetonitrile). A typical calibration range is 0.1 to 100 ng/mL.

-

Working Internal Standard Solution (10 ng/mL): Dilute the IS stock solution with methanol. This solution will be spiked into all samples, calibration standards, and quality controls.

-

Reagents: All solvents (e.g., methanol, acetonitrile, water) should be HPLC or LC-MS grade. Formic acid and ammonium formate should be high purity.

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Acidification: Acidify the water sample (e.g., 100 mL) to a pH of less than 3 with a strong acid (e.g., sulfuric or hydrochloric acid). This ensures that MCPA is in its protonated form for efficient extraction.

-

SPE Cartridge Conditioning: Use a C18 or a polymeric SPE cartridge (e.g., Oasis HLB). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to go dry.

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove interfering substances.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum for at least 20 minutes.

-

Elution: Elute the trapped analytes with a suitable organic solvent. A common elution solvent is methanol or acetonitrile. Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract.

-

Internal Standard Spiking and Reconstitution: Add a known volume of the working internal standard solution (e.g., 50 µL of 10 ng/mL this compound) to the eluate. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically used for phenoxyacetic acids.

-

Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both MCPA and this compound for confident identification and quantification.

-

MCPA: Precursor ion (m/z) ~199, with product ions to be determined by infusion and optimization.

-

This compound: Precursor ion (m/z) ~202, with product ions to be determined.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

3.4. Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of MCPA to the peak area of this compound against the concentration of the MCPA calibration standards.

-

Quantification: Determine the concentration of MCPA in the samples by calculating the peak area ratio of MCPA to this compound in the sample chromatogram and interpolating the concentration from the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the quantitative analysis of an analyte using a deuterated internal standard and the logic of the internal standard method.

Figure 1: General workflow for the quantitative analysis of MCPA using a deuterated internal standard.

Figure 2: Logical diagram illustrating the principle of the internal standard method.

An In-depth Technical Guide on the Environmental Fate and Degradation of MCPA Methyl Ester-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of MCPA methyl ester-d3. Given that this compound is a deuterated analog primarily used as an internal standard in analytical chemistry, its environmental behavior is considered identical to that of MCPA methyl ester. The environmental fate of MCPA methyl ester is intrinsically linked to its rapid transformation into the parent compound, MCPA (4-chloro-2-methylphenoxyacetic acid). This document details the primary degradation pathways, summarizes key quantitative data, and outlines the experimental protocols for studying these processes.

Physicochemical Properties and Environmental Mobility

MCPA methyl ester is less soluble in water compared to the salt forms of MCPA. However, upon entering the environment, it is readily hydrolyzed to the more soluble and mobile MCPA acid. The environmental mobility of the parent MCPA is characterized by low adsorption to soil particles, particularly in soils with low organic matter content, making it susceptible to leaching into groundwater.

Table 1: Physicochemical Properties of MCPA Methyl Ester and MCPA Acid

| Property | MCPA Methyl Ester | MCPA Acid | Reference |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₉ClO₃ | [1] |

| Molecular Weight | 214.64 g/mol | 200.62 g/mol | [1][2] |

| Water Solubility | Insoluble | 825 mg/L @ 25°C | [2][3] |

| Melting Point | Not available | 118-119 °C | |

| Vapor Pressure | Not available | 0.2 mPa @ 20°C | |

| Log K_ow_ | ~2.7 (estimated) | 1.43 - 2.82 | |

| Log K_oc_ | ~3.0 (estimated for esters) | 0.98 - 2.07 | |

| pKa | Not applicable | 3.07 |

Note: Some properties for MCPA methyl ester are estimated based on the properties of other MCPA esters and general chemical principles, as specific experimental data is limited.

Primary Degradation Pathways

The environmental degradation of MCPA methyl ester proceeds through several key pathways, with hydrolysis being the critical initial step.

Hydrolysis

Hydrolysis is the primary and most rapid degradation pathway for MCPA esters in the environment. The ester linkage is cleaved, yielding MCPA acid and methanol. This process occurs in both soil and aquatic environments and is a crucial step as the environmental fate is subsequently governed by the degradation of the MCPA acid.

Photolysis

Direct photolysis of MCPA in water can occur, although it is considered a less significant degradation pathway compared to microbial degradation. The primary photolysis product of MCPA is 4-chloro-2-methylphenol. The quantum yield for MCPA photolysis is relatively high, but its absorption of sunlight is limited.

Biodegradation

Microbial degradation is the principal mechanism for the breakdown of MCPA acid in soil and water. Various microorganisms are capable of metabolizing MCPA, typically initiating the process by cleaving the ether linkage to form 4-chloro-2-methylphenol (MCP), which is then further degraded. The rate of biodegradation is influenced by environmental factors such as soil type, organic matter content, moisture, temperature, and pH.

Degradation pathway of this compound.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of MCPA esters and the resulting MCPA acid. It is important to note that specific kinetic data for MCPA methyl ester is scarce, and the data presented for esters often refers to other forms like the 2-ethylhexyl ester. However, the rapid hydrolysis of all esters to the parent acid is a consistent finding.

Table 2: Environmental Degradation Rates for MCPA Esters and MCPA Acid

| Degradation Process | Matrix | Compound | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | Soil | MCPA 2-ethylhexyl ester | 4.5 - 16.6 hours | Clay loam and sandy loam soils | |

| Hydrolysis | Sterile Buffer | MCPA 2-ethylhexyl ester | < 117 hours | pH 9 | |

| Hydrolysis | Sterile Buffer | MCPA 2-ethylhexyl ester | Stable | pH 5 and 7 | |

| Aerobic Biodegradation | Soil | MCPA (from ester) | 14 days to 1 month | Field conditions | |

| Aerobic Biodegradation | Soil | MCPA | 5 - 6 days | Slightly acidic to slightly alkaline soils | |

| Aerobic Biodegradation | Soil | MCPA | 2.2 - 11.7 days | Laboratory, chernitsa and regosol soils | |

| Photolysis | Water (Sterilized) | MCPA | ~5 weeks | Sunlight | |

| Photolysis | Water (Paddy) | MCPA | < 2 weeks | Aquatic microorganisms present | |

| Photolysis | Aqueous Solution | MCPA | 20 - 24 days | Sunlight, pH 8.3 |

Experimental Protocols

The following sections detail standardized methodologies for assessing the key environmental fate processes for this compound. These protocols are based on internationally recognized guidelines.

Hydrolysis as a Function of pH (Adapted from OECD 111)

This study determines the abiotic hydrolysis rate of this compound at different pH values.

Methodology:

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound (not exceeding half its water solubility) to the buffer solutions in sterile, stoppered flasks.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) for 5 days can be conducted to quickly assess stability.

-

Sampling: At appropriate time intervals, take duplicate samples from each flask.

-

Sample Analysis: Immediately analyze the samples for the concentration of this compound and its primary hydrolytic product, MCPA-d3. The use of the d3-label allows for highly specific and sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration of this compound versus time to determine the hydrolysis rate constant and the half-life (DT₅₀) at each pH.

Workflow for Hydrolysis Study (OECD 111).

Aerobic Transformation in Soil (Adapted from OECD 307)

This study evaluates the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Characterization: Select fresh, sieved soil with known characteristics (texture, pH, organic carbon content, microbial biomass).

-

Test Substance Application: Apply this compound uniformly to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (maintained by a continuous flow of air), constant temperature (e.g., 20°C), and moisture (e.g., 40-60% of water holding capacity).

-

Volatile Trapping: Use traps (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂) to collect any volatile degradation products.

-

Sampling: At appropriate time intervals over a period of up to 120 days, sacrifice replicate soil samples.

-

Extraction: Extract the soil samples with appropriate solvents to recover this compound and its degradation products.

-

Analysis: Analyze the soil extracts and trapping solutions using LC-MS/MS to identify and quantify the parent compound and its metabolites. The d3-label aids in distinguishing the applied substance from any potential background MCPA.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound and identify the major transformation products. A mass balance is calculated to account for the distribution of the d3-label in parent compound, metabolites, non-extractable residues, and mineralized products (CO₂).

Workflow for Aerobic Soil Degradation Study (OECD 307).

Conclusion

The environmental fate of this compound is primarily dictated by its rapid hydrolysis to MCPA-d3 acid. Following this initial transformation, the principal degradation mechanism is microbial breakdown in soil and aquatic environments. While photolysis can occur, it is generally a slower process. The resulting MCPA acid is mobile in soil and has the potential to leach into groundwater. The use of the deuterium-labeled methyl ester is invaluable for researchers, providing a robust internal standard for tracing the fate of the molecule through complex environmental matrices with high analytical precision. This guide provides the foundational knowledge and experimental frameworks necessary for conducting detailed environmental risk assessments and degradation studies.

References

Toxicological Assessment of Deuterated MCPA Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological assessment of deuterated 2-methyl-4-chlorophenoxyacetic acid (MCPA) compounds. As no specific toxicological studies on deuterated MCPA are publicly available, this document establishes a framework for their evaluation. It summarizes the known toxicological profile of non-deuterated MCPA, discusses the potential impact of deuteration on its pharmacokinetic and toxicological properties, and outlines a proposed series of key toxicological studies with detailed experimental protocols based on internationally recognized guidelines. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals involved in the safety assessment of these novel compounds.

Introduction to MCPA and the Rationale for Deuteration

MCPA is a widely used phenoxy herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. Its herbicidal activity stems from its function as a synthetic auxin, leading to uncontrolled growth and subsequent death in susceptible plants.[1] The toxicological profile of MCPA has been extensively studied, with known effects on various organ systems.[2][3]

In recent years, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug discovery and development.[4][5] This substitution can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can lead to:

-

Reduced metabolism: A slower rate of metabolic breakdown can increase the half-life of a compound.

-

Altered metabolite profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

-

Improved safety profile: By mitigating the formation of harmful metabolites or reducing peak concentrations, deuteration may lead to a more favorable safety and tolerability profile.

Given these potential benefits, the development of deuterated MCPA analogues warrants a thorough toxicological evaluation to determine if these modifications translate to an improved safety profile for human health and the environment.

Known Toxicological Profile of MCPA

A comprehensive understanding of the toxicology of the parent compound is essential for assessing any deuterated analogue. The following tables summarize the key quantitative toxicological data for MCPA.

Acute and Chronic Toxicity Data for MCPA

| Study Type | Species | Route of Administration | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | 500 - 1200 mg/kg bw | |

| Mouse | Oral | 550 - 800 mg/kg bw | ||

| 90-Day Subchronic NOAEL | Rat | Oral (diet) | 50 ppm (3.6 mg/kg bw/day) | |

| Dog | Oral | 1 mg/kg bw/day | ||

| Chronic NOAEL (2-year) | Rat | Oral (diet) | 20 ppm | |

| Mouse | Oral (diet) | 100 ppm | ||

| Acceptable Daily Intake (ADI) | Human | - | 0.1 mg/kg bw/day |

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population. NOAEL: No-Observed-Adverse-Effect Level - the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. ADI: Acceptable Daily Intake - an estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health.

Reproductive and Developmental Toxicity Data for MCPA

| Study Type | Species | Route of Administration | NOAEL Value | Key Findings | Reference(s) |

| Two-Generation Reproduction | Rat | Oral (diet) | 150 ppm (~8 mg/kg/day) for offspring | Reduced pup weights and weight gains at higher doses. No effects on reproductive function. | |

| Developmental Toxicity | Rat | Oral (gavage) | 60 mg/kg bw/day | Reduced fetal body weight and delayed ossification at higher doses. | |

| Rabbit | Oral (gavage) | 15 mg/kg bw/day (maternal toxicity) | Clinical signs of maternal toxicity at higher doses. No developmental effects up to the highest dose tested. |

Carcinogenicity and Genotoxicity

-

Carcinogenicity: Studies in rodents have not shown evidence of carcinogenicity for MCPA. Regulatory agencies generally classify MCPA as not likely to be carcinogenic to humans.

-

Genotoxicity: MCPA has shown little to no mutagenic risk in a variety of in vitro and in vivo tests.

Proposed Toxicological Assessment Strategy for Deuterated MCPA

A tiered approach to the toxicological assessment of a deuterated MCPA compound is recommended, starting with acute toxicity and progressing to subchronic and reproductive toxicity studies. The results of each study will inform the design and necessity of subsequent studies.

Experimental Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of a deuterated MCPA compound.

Caption: Proposed experimental workflow for the toxicological assessment of deuterated MCPA.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key proposed toxicological studies, based on the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of the test substance and to classify it according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used, with three animals of a single sex per step. The outcome of each step (mortality or morbidity) determines the next step, allowing for classification with a minimal number of animals.

Experimental Procedure:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Typically, females are the default sex.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.

-

Administration of Doses: The test substance is administered as a single oral dose by gavage.

-

Observation Period: Animals are observed for 14 days. Special attention is given during the first 24 hours.

-

Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Pathology: At the end of the study, all animals are subjected to gross necropsy.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period. This study helps identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for 90 days.

Experimental Procedure:

-

Test Animals: Young, healthy rodents (usually rats) are used.

-

Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose should induce toxicity but not mortality.

-

Administration of Doses: The test substance is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage.

-

Clinical Observations: Daily observations for signs of toxicity are performed. Detailed clinical examinations are conducted weekly.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examinations are performed prior to the start of the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.

-

Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

Objective: To provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring.

Principle: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. Their offspring (F1 generation) are then exposed to the substance from weaning into adulthood and through the production of an F2 generation.

Experimental Procedure:

-

Test Animals: Typically, young, sexually mature rats are used.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should not cause severe toxicity or mortality in the parental animals.

-

Administration of the Test Substance: The substance is administered continuously, usually in the diet or drinking water.

-

Mating: P and F1 generation animals are mated to produce F1 and F2 litters, respectively.

-

Observations:

-

Parental Animals: Daily clinical observations, weekly body weight and food consumption, monitoring of estrous cycles, and mating and fertility parameters.

-

Offspring: Number of live and dead pups, sex, body weights at birth and throughout lactation, and any physical or behavioral abnormalities.

-

-

Pathology: All parental animals and selected offspring undergo gross necropsy. Histopathological examination of reproductive organs is performed.

Known and Hypothesized Signaling Pathways

Known Signaling Pathways of MCPA Toxicity

MCPA exerts its toxicity through several mechanisms, including:

-

Uncoupling of Oxidative Phosphorylation: MCPA can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production.

-

Cell Membrane Damage: Direct cytotoxicity can occur through the destruction of plasma membranes.

-

Disruption of Acetyl-CoA Metabolism: MCPA can interfere with metabolic pathways involving acetyl coenzyme A.

Caption: Known signaling pathways of MCPA toxicity.

Hypothesized Impact of Deuteration on MCPA Metabolism

The metabolism of MCPA in vivo is a key factor in its toxicological profile. Deuteration at sites susceptible to metabolic attack could alter this profile.

Caption: Hypothesized impact of deuteration on MCPA metabolism.

Conclusion

The toxicological assessment of deuterated MCPA compounds requires a systematic and rigorous approach. While specific data on these compounds is not yet available, this guide provides a framework for their evaluation based on the known toxicology of MCPA and the principles of deuterium substitution. The proposed experimental workflow and detailed protocols, aligned with international guidelines, offer a clear path forward for researchers and developers. A thorough understanding of the potential changes in metabolism and toxicity conferred by deuteration will be critical in determining the safety and potential benefits of these novel compounds.

References

An In-depth Technical Guide to the Principles of Isotope Dilution using d3-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of isotope dilution mass spectrometry (IDMS), with a specific focus on the use of deuterium-labeled (d3) internal standards. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] Among these, deuterium-labeled standards are frequently utilized due to their relative ease of synthesis and cost-effectiveness compared to other stable isotopes like ¹³C or ¹⁵N.[1]

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique used for the highly accurate and precise quantification of analytes in complex matrices.[2][3] The foundational principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard (IS), to a sample.[4] This "spiked" sample is then processed, and the ratio of the naturally occurring analyte to the isotopically labeled internal standard is measured by a mass spectrometer.

The key to the success of this method is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest, but it has a different mass due to the incorporation of stable isotopes, such as deuterium. This near-identical chemical nature ensures that the analyte and the internal standard behave in the same manner during sample preparation steps like extraction, purification, and chromatographic separation. Consequently, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. This co-behavior allows for the correction of variability in sample preparation and matrix effects, which are common challenges in quantitative analysis. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.

The Role and Advantages of d3-Labeled Standards

Deuterium (²H or D) is a stable isotope of hydrogen. A d3-labeled standard is a molecule where three hydrogen atoms have been replaced by deuterium atoms. This results in a mass increase of three daltons, allowing the mass spectrometer to differentiate it from the unlabeled analyte.

Key Advantages:

-

Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where components in a biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to inaccurate quantification. Since the d3-labeled standard is affected by the matrix in the same way as the analyte, it effectively normalizes these variations.

-

Improved Accuracy and Precision: By correcting for variability in sample preparation and matrix effects, d3-labeled internal standards significantly enhance the accuracy and precision of quantitative results.

-

High Reliability: The use of stable isotope-labeled internal standards is a hallmark of robust and reliable bioanalytical methods, often required for regulatory submissions.

Considerations for d3-Labeled Standards:

-

Label Stability: It is crucial that the deuterium labels are placed on stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.

-

Isotopic Purity: The d3-labeled standard should have high isotopic purity and be free from contamination with the unlabeled analyte to avoid overestimation of the analyte's concentration.

-

Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap.

Experimental Workflow and Protocols

The successful implementation of IDMS with d3-labeled standards relies on a well-defined and validated experimental protocol. The general workflow involves sample preparation, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis.

General Experimental Workflow

Caption: A generalized experimental workflow for isotope dilution analysis using d3-labeled standards.

Detailed Experimental Protocols

Below are examples of detailed methodologies for the quantification of specific analytes using d3-labeled internal standards.

Protocol 1: Quantification of a Drug in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., tamoxifen-d5).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a suitable C18 column.

-

Detect the analyte and the d3-labeled internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.

-

Protocol 2: Quantification of Neurotransmitters in Brain Tissue

-

Sample Preparation:

-

Homogenize brain tissue in an appropriate buffer.

-

To an aliquot of the homogenate, add a solution containing the d3-labeled internal standards (e.g., Dopamine-d4).

-

Precipitate proteins by adding three volumes of acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Data Presentation and Quantitative Summary

The use of d3-labeled internal standards leads to improved quantitative performance of an assay. The following table summarizes typical validation parameters for a bioanalytical method using isotope dilution.

| Parameter | Without Internal Standard | With d3-Internal Standard |

| Linearity (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.01 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 5% |

| Inter-day Precision (%CV) | < 20% | < 5% |

| Accuracy (%Bias) | ± 20% | < 4% |

| Recovery (%) | Variable | Consistent and reproducible |

| Matrix Effect (%CV) | > 15% | < 5% |

Signaling Pathways and Logical Relationships

The core of isotope dilution lies in the relationship between the analyte and its stable isotope-labeled internal standard. The following diagram illustrates this fundamental principle.

Caption: The logical relationship between the analyte and the d3-labeled internal standard in IDMS.

References

Methodological & Application

Application Note: Development of an Analytical Method for MCPA Methyl Ester-d3 in Soil using QuEChERS Extraction and GC-MS/MS

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a systemic phenoxyacetic acid herbicide widely used for the control of broadleaf weeds in agriculture.[1][2] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of isotopically labeled internal standards, such as MCPA methyl ester-d3, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This application note details a comprehensive protocol for the determination of MCPA in soil, using this compound as an internal standard. The method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Due to the low volatility of MCPA, a derivatization step to form the methyl ester is included prior to GC-MS analysis.

Materials and Methods

Reagents and Standards:

-

MCPA analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented soils)

-

Methanol, HPLC grade

-

Derivatization agent (e.g., BF₃-methanol or diazomethane)

-

Formic acid

Equipment:

-

High-speed centrifuge

-

Vortex mixer

-

Shaker

-

GC-MS/MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

-

Syringe filters (0.22 µm)

-

Analytical balance

-

pH meter

Experimental Protocols

1. Standard Preparation:

Prepare stock solutions of MCPA and this compound in methanol. From these, prepare a series of calibration standards by serial dilution. The internal standard (this compound) should be added to each calibration standard and sample extract at a constant concentration.

2. Sample Preparation (QuEChERS Extraction):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Spike the sample with the internal standard solution (this compound).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18. For soils with high pigment content, GCB may be included, but its potential to adsorb planar analytes like MCPA should be evaluated.

-

Vortex the tube for 1 minute.

-

Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. Derivatization:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Add the derivatization agent (e.g., 1 mL of BF₃-methanol).

-

Heat the vial at a specified temperature and time (e.g., 60°C for 30 minutes) to convert MCPA to its methyl ester.

-

After cooling, neutralize the solution and extract the MCPA methyl ester into a suitable solvent (e.g., hexane).

-

The final extract is then ready for GC-MS/MS analysis.

5. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode

-

Inlet Temperature: 250°C

-

Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms

-

Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for both MCPA methyl ester and this compound.

Data Presentation

The quantitative performance of the method should be evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

| Parameter | MCPA |

| Linearity (r²) | >0.99 |

| LOD (mg/kg) | 0.001 |

| LOQ (mg/kg) | 0.003 |

| Recovery (%) | 85-110% |

| Precision (RSD%) | <15% |

| Table 1: Method Performance Data. |

Visualizations

Caption: Experimental workflow for the analysis of MCPA in soil.

Conclusion

This application note provides a robust and reliable method for the determination of MCPA in soil samples using this compound as an internal standard. The QuEChERS extraction method is efficient and provides clean extracts, while GC-MS/MS in MRM mode offers high selectivity and sensitivity for accurate quantification. This method is suitable for routine monitoring of MCPA residues in environmental soil samples.

References

- 1. benchchem.com [benchchem.com]

- 2. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. MCPA-(methyl-d3) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Quantification of MCPA in Water by Isotope Dilution Mass Spectrometry

AN-IDMS-MCPA-H2O

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) in water samples. The protocol employs a solid-phase extraction (SPE) pre-concentration step followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for accurate and precise quantification. The use of an isotopically labeled internal standard, MCPA-d6, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data. This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and water quality analysis.

Introduction

MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its potential to contaminate water sources necessitates sensitive and reliable analytical methods for monitoring its presence at trace levels.[1] Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for quantification as it corrects for sample loss during preparation and analysis by using a stable isotope-labeled version of the analyte as an internal standard.[2] This method describes a detailed protocol for the quantification of MCPA in water using solid-phase extraction and LC-MS/MS with an isotopically labeled internal standard.

Experimental Protocol

1. Materials and Reagents

-

MCPA analytical standard

-

MCPA-d6 (or other suitable isotopically labeled MCPA) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MCPA and MCPA-d6 in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate MCPA stock solution with a mixture of water and methanol to achieve the desired concentration range (e.g., 0.05 to 10 µg/L).

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the intermediate MCPA-d6 stock solution in methanol. This solution will be added to all samples, blanks, and calibration standards.

3. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C.[1]

-

Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of the MCPA-d6 internal standard spiking solution.

-

Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter.[1]

-

Acidification: Adjust the pH of the filtered sample to 2-3 with formic acid.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2-3). Ensure the cartridge does not go dry.

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of acidified ultrapure water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes.

-

Elution: Elute the retained analytes from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient would start at a low percentage of organic phase (e.g., 10% B) and increase to a high percentage (e.g., 95% B) over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for MCPA and its isotopically labeled internal standard. A common transition for MCPA is m/z 199 -> 141. For a deuterated standard such as MCPA-d6, the transition would be shifted by the mass of the isotopes (e.g., m/z 205 -> 147).

5. Quantification

Prepare a calibration curve by plotting the ratio of the peak area of the native MCPA to the peak area of the MCPA-d6 internal standard against the concentration of the MCPA calibration standards. The concentration of MCPA in the unknown samples is then determined by calculating their peak area ratios and interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of MCPA in water using LC-MS/MS. It is important to note that the specific performance characteristics can vary depending on the instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.04 µg/L | |

| Limit of Quantification (LOQ) | 0.0005 µg/L | |

| Recovery | 85-96% | |

| Relative Standard Deviation (RSD) | <15% |

Experimental Workflow Diagram

Caption: Workflow for MCPA quantification in water.

Logical Relationship of Isotope Dilution

Caption: Principle of isotope dilution quantification.

References

Application Note: High-Recovery Extraction and Clean-up of MCPA Methyl Ester-d3 for Accurate Quantification

Abstract

This application note provides detailed protocols for the robust extraction and clean-up of 4-chloro-2-methylphenoxyacetic acid (MCPA) from various environmental matrices, utilizing MCPA methyl ester-d3 as an internal standard for accurate quantification by chromatographic techniques. The described methods, including Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, are designed for high analyte recovery and removal of interfering matrix components, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

MCPA is a widely used phenoxy herbicide for the control of broadleaf weeds.[1] Monitoring its presence in environmental samples such as water, soil, and agricultural products is crucial for assessing environmental impact and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for accurate quantification in mass spectrometry-based analyses as it effectively compensates for analyte loss during sample preparation and variations in instrument response.[2] This document outlines optimized sample preparation protocols to ensure high recovery and clean extracts for the analysis of MCPA, with this compound as the internal standard.

Experimental Protocols

Internal Standard Preparation

A stock solution of this compound should be prepared in a suitable solvent, such as methanol, at a concentration of 1 mg/mL.[1] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into samples. The internal standard should be added to the sample at the beginning of the extraction process to account for any losses during sample preparation.[3]

Sample Preparation and Extraction

Two primary methods for extraction and clean-up are presented: Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS protocol suitable for soil and various food matrices.

2.1. Solid-Phase Extraction (SPE) for Water Samples

This protocol is optimized for the extraction of MCPA from water samples using C18 SPE cartridges.[4]

Materials:

-

C18 SPE Cartridges (e.g., 200 mg, 3 mL)

-

Methanol (HPLC grade)

-

Deionized Water

-

0.01 M Phosphate Buffer/Methanol (80:20 v/v), pH 2

-

Sample Collection Vials

Procedure:

-

Sample Pre-treatment: Acidify the water sample to a pH of less than 3 with an appropriate acid (e.g., formic acid). Spike the sample with the this compound internal standard.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of the phosphate buffer/methanol solution (pH 2) through it.

-

Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 6-8 mL/min.

-

Washing: Wash the cartridge with 6 mL of the phosphate buffer/methanol solution to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.

-

Elution: Elute the analyte and internal standard from the cartridge with 1-2 mL of methanol into a clean collection vial.

-

Final Preparation: The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

2.2. Modified QuEChERS Protocol for Soil and Food Matrices